molecular formula C6H8N2O B082475 2-cyano-N-cyclopropylacetamide CAS No. 15029-37-5

2-cyano-N-cyclopropylacetamide

Cat. No. B082475
CAS RN: 15029-37-5
M. Wt: 124.14 g/mol
InChI Key: RDHCFMIWCSJGJM-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Cyano-N-cyclopropylacetamide (2CCPA) has been synthesized and characterized through spectroscopic methods, including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR spectrum analyses. The Density Functional Theory (DFT) B3LYP and HF techniques were used to determine the optimal molecular geometry, vibrational wavenumbers, and other properties (Khanum et al., 2022).

Molecular Structure Analysis The molecular structure of 2CCPA has been explored through quantum chemical and molecular docking studies, providing insights into its electronic characteristics, chemically active sites, and minimal binding energy with various protein receptors (Khanum et al., 2022).

Chemical Reactions and Properties 2-Cyano-N-arylacetamide has been utilized in synthesizing various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole, demonstrating its versatility in chemical reactions and as an antimicrobial agent (Ewies & Abdelsalaam, 2020).

Physical Properties Analysis The synthesis and physical properties of 2CCPA have been explored in conjunction with its potential in forming novel heterocyclic compounds derived from its structure. The focus has been on understanding its synthesis pathways, reactivity, and the possibility of forming polyfunctionalized heterocyclic systems (Gouda, 2014).

Chemical Properties Analysis Experimental and theoretical studies have shed light on the chemical properties of 2CCPA derivatives, including their cyclization mechanisms to form 5-hydroxy-1,2,3-triazole-4-carbonitriles. These studies contribute to understanding the chemical behavior and potential applications of 2CCPA and its derivatives in synthetic chemistry (Morzherin et al., 2000).

Scientific Research Applications

  • Antimicrobial Agents Synthesis : 2-Cyano-N-arylacetamide, a related compound, has been used for synthesizing nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds demonstrated antimicrobial activities against certain strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

  • Antitumor Activity : Another study explored the reaction of a similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to various heterocyclic derivatives with potent antitumor activities. These compounds showed significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).

  • Biological Activity of Cyanoxime Derivatives : Cyanoximes, including derivatives like 2-cyano-2-isonitrosoacetamide, have been synthesized and tested for their antiproliferative activity using human cervical cancer HeLa cell lines. Some of these compounds, in combination with palladium and platinum, exhibited significant biological activity (Eddings et al., 2004).

  • Thrombin Inhibitors : In a different approach, 2-cyano-6-fluorophenylacetamide, a structurally related compound, was used as a scaffold in designing thrombin inhibitors. These inhibitors exhibited significant efficacy in canine anticoagulation and thrombosis models upon oral administration (Kreutter et al., 2008).

  • Antimicrobial and Surface Active Agents : Another study used 2-cyano-N-octadecylacetamide to synthesize nonionic surfactants containing a heterocyclic nucleus. These compounds showed promising antimicrobial properties and were characterized for their surface activities (El-Sayed & Ahmed, 2016).

Safety And Hazards

2-cyano-N-cyclopropylacetamide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While there is limited information available on the future directions of 2-cyano-N-cyclopropylacetamide, it is a versatile chemical compound with diverse applications in scientific research. Its potential in various fields continues to be explored .

Relevant Papers Relevant papers on 2-cyano-N-cyclopropylacetamide include studies on its synthesis, spectroscopic properties, quantum chemical properties, and molecular docking .

properties

IUPAC Name

2-cyano-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHCFMIWCSJGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366782
Record name 2-cyano-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopropylacetamide

CAS RN

15029-37-5
Record name 2-Cyano-N-cyclopropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopropylamine (5.0 grams, 88 mmole) was combined with 7.5 grams (g) (88 mmol) of cyanoacetic acid in 50 milliliters (ml) tetrahydrofuran (THF) and 50 ml CH3CN. Diisopropylcarbodiimide (20 g, 97 mmol) dissolved in 10 ml THF was added dropwise. The reaction mixture exothermed and a white precipitate formed. The mixture was stirred at 20° C. for 20 hours, 5 ml water was added and the reaction mixture was stirred another 5 minutes. The precipitate was filtered off and the filtrate evaporated giving a white solid which was then recrystallized to yield 9.2 g (74 mmol) of N-(cyclopropyl)-2-cyanoacetamide, a white solid (m.p. 104°-106° C.) (84% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a flask charged with cyclopropylamine (12.3 g, 215.3 mmol) was added ethyl cyanoacetate (9.8 g, 86.1 mmol). The reaction was stirred at 45° C. for 1.5 hour, cooled and concentrated under reduced pressure to give 10.7 g title compound (˜100%) as a light yellow solid. 1H NMR (300.132 MHz, CDCl3) δ 6.20 (bs, 1H), 3.34 (s, 2H), 2.75 (m, 2H), 0.83 (m, 2H), 0.59 (m, 2H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Khanum, A Fatima, RA Rather… - Polycyclic Aromatic …, 2022 - Taylor & Francis
2-Cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (2CPEA) compounds were synthesized and characterized by FT-IR, FT-Raman, UV-Vis, 1 H NMR…
Number of citations: 1 www.tandfonline.com
IV Dyachenko, VD Dyachenko, GM Abakarov… - Russian Journal of …, 2021 - Springer
… Hydrogen selenide was passed at a moderate flow rate through a solution of 1.24 g (10 mmol) of 2-cyano-N-cyclopropylacetamide (2a) and three drops of triethylamine in 50 mL of …
Number of citations: 3 link.springer.com
K Wang, K Nguyen, Y Huang… - Journal of Combinatorial …, 2009 - ACS Publications
Cyanoacetic acid derivatives are the starting materials for a plethora of multicomponent reaction (MCR) scaffolds. However the diversity of these scaffolds is hampered by the low …
Number of citations: 77 pubs.acs.org
K Wang, E Herdtweck, A Dömling - ACS combinatorial science, 2012 - ACS Publications
Cyanoacetic acid derivatives are the starting materials for a plethora of multicomponent reaction (MCR) scaffolds. Herein, we describe scope of a valuable general protocol for the …
Number of citations: 42 pubs.acs.org
G Khanum, A Fatima, N Siddiqui… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… In a reaction flask, “0.5 mmol of 2-cyano-N-cyclopropylacetamide, 0.5 mmol of nonylaldehyde, 0.5 mmol of S 8 , and 20mg of DMAP” were added to 5ml of MeOH. The reaction mixture …
Number of citations: 2 www.tandfonline.com
C Nitsche, C Steuer, CD Klein - Bioorganic & medicinal chemistry, 2011 - Elsevier
The 3-aryl-2-cyanoacrylamide scaffold was designed as core pharmacophore for inhibitors of the Dengue and West Nile virus serine proteases (NS2B-NS3). A total of 86 analogs was …
Number of citations: 115 www.sciencedirect.com
JB Shaik, DP Yeggoni, YR Kandrakonda… - Bioorganic …, 2019 - Elsevier
In a search for novel multifunctional anti-Alzheimer agents, a congeneric set of seventeen flavone-8-acrylamide derivatives (8a─q) were synthesized and evaluated for their …
Number of citations: 20 www.sciencedirect.com
G Khanum, A Fatima, N Siddiqui, DD Agarwal… - Journal of Molecular …, 2022 - Elsevier
… Reaction flask having MeOH (5 ml), was charged with (0.5 mmol) of 2-cyano-N-cyclopropylacetamide, (0.5 mmol) of butyraldehyde, (0.5 mmol) of sulfur powder and (0.5 mmol) of Et 3 N …
Number of citations: 25 www.sciencedirect.com
D Benny, JC Prasana, JM Khaled, G Abbas… - Journal of Molecular …, 2023 - Elsevier
The current research is Experimental, Computational investigations and biological evaluation on 1-(3-Acetamidophenyl)-5-mercaptotetrazole which is a tetrazole derivative. Tetrazole …
Number of citations: 0 www.sciencedirect.com
ИВ Дяченко, ВД Дяченко, ГМ Абакаров… - Журнал органической …, 2021 - elibrary.ru
… Upon the interaction of 2-cyano- N -cyclopropylacetamide and methyl-2-cyanoacetate with hydrogen selenide, new reagents were synthesized to obtain substituted selenazoles - 3-…
Number of citations: 3 elibrary.ru

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